N-(4-chlorophenyl)-2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinecarbothioamide
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Overview
Description
N-(4-chlorophenyl)-2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinecarbothioamide is a complex organic compound characterized by its unique structural features, including chlorophenyl groups, a cyclohexyl ring, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinecarbothioamide typically involves multiple steps:
Formation of the Triazole Ring: The synthesis begins with the preparation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Chlorophenyl Groups: The chlorophenyl groups are introduced via nucleophilic substitution reactions, often using chlorinated aromatic compounds and suitable nucleophiles.
Formation of the Cyclohexyl Ring: The cyclohexyl ring is incorporated through cyclization reactions, which may involve the use of cyclohexanone or similar compounds.
Final Assembly: The final step involves the coupling of the triazole, chlorophenyl, and cyclohexyl components with the hydrazinecarbothioamide moiety. This step typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the chlorophenyl rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry
In industrial applications, the compound could be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-1-adamantane carboxamide: This compound shares the chlorophenyl group but differs in the presence of the adamantane moiety instead of the triazole and cyclohexyl rings.
N-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide: Similar in having the triazole ring and chlorophenyl group but lacks the cyclohexyl ring and hydrazinecarbothioamide moiety.
Uniqueness
The uniqueness of N-(4-chlorophenyl)-2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinecarbothioamide lies in its combination of structural features. The presence of both chlorophenyl groups, the cyclohexyl ring, and the triazole moiety provides a distinct set of chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C23H24Cl2N6OS2 |
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Molecular Weight |
535.5 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[[2-[[5-(4-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiourea |
InChI |
InChI=1S/C23H24Cl2N6OS2/c24-16-8-6-15(7-9-16)21-28-30-23(31(21)19-4-2-1-3-5-19)34-14-20(32)27-29-22(33)26-18-12-10-17(25)11-13-18/h6-13,19H,1-5,14H2,(H,27,32)(H2,26,29,33) |
InChI Key |
XVDOTBNQOBHIEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=C2SCC(=O)NNC(=S)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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